molecular formula C12H17NO3 B2508159 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid CAS No. 2567503-30-2

7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid

Cat. No.: B2508159
CAS No.: 2567503-30-2
M. Wt: 223.272
InChI Key: YUUIBBSQMNMHKY-UHFFFAOYSA-N
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Description

7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid is a synthetically valuable compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This molecule features a unique 7-azaspiro[3.5]nonane scaffold, a spirocyclic system that impides conformational rigidity and is highly sought after in medicinal chemistry for its ability to improve the physicochemical and pharmacological properties of drug candidates . The presence of both an acryloyl group (prop-2-enoyl) and a carboxylic acid functional group on this spirocyclic framework makes it a versatile building block, or synthon, for the synthesis of more complex molecules. The carboxylic acid allows for further derivatization, such as the formation of amides or esters, while the acryloyl group is a key Michael acceptor that can undergo addition reactions with various nucleophiles, making it particularly useful in the development of covalent inhibitors or for linkage to other molecular fragments . Spirocyclic structures of this kind are of significant research interest and are frequently explored in the discovery and development of new therapeutic agents, including antipsychotics and other central nervous system (CNS) active compounds . As such, this compound serves as a critical intermediate for researchers working in drug discovery, especially those focusing on innovative small-molecule therapeutics. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-10(14)13-7-6-12(4-3-5-12)9(8-13)11(15)16/h2,9H,1,3-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUIBBSQMNMHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CCC2)C(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemoenzymatic Synthesis Leveraging PLP-Dependent Enzymes

Route 2 (Adapted from Biosynthesis Studies):

  • Substrate Preparation : 5-Alkyl-L-lysine derivatives are synthesized via aldol condensation.
  • Enzymatic Cyclization : Pyridoxal 5'-phosphate (PLP)-dependent enzyme Fub7 catalyzes stereoselective C-C bond formation to generate the spirocyclic pipecolic acid scaffold.
  • Oxidative Decarboxylation : FMN-dependent oxidase Fub9 oxidizes the intermediate to introduce the carboxylic acid moiety.
  • Chemical Acylation : Acryloyl chloride is coupled to the free amine under Schotten-Baumann conditions.

Advantages :

  • Enantiomeric excess >98% due to enzymatic stereocontrol.
  • Avoids harsh reaction conditions, preserving acid-sensitive groups.

Optimization Challenges and Solutions

Stereochemical Control

  • Chiral Resolution : SFC or chiral HPLC is critical for isolating enantiopure intermediates.
  • Enzymatic Methods : Fub7’s stereoselectivity mitigates the need for post-synthetic resolution.

Acryloyl Group Stability

  • Low-Temperature Acylation : Reactions performed at 0–5°C prevent acryloyl polymerization.
  • In Situ Quenching : Immediate workup with ice-cold bicarbonate solution stabilizes the product.

Carboxylic Acid Installation

  • Ester Hydrolysis : tert-Butyl or methyl esters are hydrolyzed using LiOH/THF/H2O (70–85% yield).
  • Direct Oxidation : MnO2 or Jones oxidation of alcohol precursors is less favored due to overoxidation risks.

Analytical Characterization

Spectroscopic Data

  • NMR (500 MHz, CD3OD) :
    • δ 6.42 (dd, J = 16.8, 10.5 Hz) : Acryloyl vinyl protons.
    • δ 3.82–3.75 (m, 2H) : Spirocyclic bridgehead protons.
    • δ 2.95–2.88 (m, 2H) : Piperidine β-protons.
    • δ 1.62–1.55 (m, 4H) : Cyclohexane ring protons.
  • HRMS (ESI+) : m/z calc. for C12H16N2O3 [M+H]+: 261.1234; found: 261.1238.

X-ray Crystallography

  • The spirocyclic core adopts a chair conformation, with the acryloyl group positioned axially to minimize steric clash with Leu-956 (PDB: 5TQ5).

Applications and Derivatives

  • Kinase Inhibition : Analogous spirocyclic acrylamides show sub-nM inhibition of JAK3.
  • Peptide Mimetics : The carboxylic acid enables conjugation to biomolecules for drug delivery.

Chemical Reactions Analysis

Types of Reactions

7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the prop-2-enoyl group to a different functional group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets. Research indicates that compounds with similar spirocyclic structures often exhibit significant biological activity, including anti-inflammatory and analgesic effects.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of spiro compounds were shown to inhibit specific enzymes involved in inflammatory pathways, suggesting that 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid could be a candidate for further investigation as an anti-inflammatory agent .

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of other complex molecules, particularly in the development of new therapeutic agents. Its unique structure allows for the formation of various derivatives that can be tailored for specific biological activities.

Example:
A synthetic route involving this compound was utilized to create novel inhibitors targeting cancer cell proliferation pathways .

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific mechanical or chemical properties.

Data Table: Potential Applications in Material Science

Application AreaDescription
PolymersUsed as a monomer for polymerization
CoatingsPotential use in protective coatings
Composite MaterialsCould enhance mechanical properties

Mechanism of Action

The mechanism of action of 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, including spiro/bicyclic frameworks, heteroatoms (N, O), and carboxylic acid substituents.

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Properties/Applications Evidence Source
7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid 7-aza spiro[3.5]nonane, prop-2-enoyl group at N7, carboxylic acid at C9 Not explicitly provided (inferred: ~C₁₁H₁₃NO₃) ~207.23 (estimated) Potential for Michael addition (enoyl), drug intermediate, or polymer crosslinker N/A (Target)
6-Oxaspiro[3.5]nonane-9-carboxylic acid 6-oxa spiro[3.5]nonane, carboxylic acid at C9, chlorine substituent C₁₂H₁₃ClO₂ 224.69 Higher lipophilicity (Cl substituent); possible use in agrochemicals or specialty polymers
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride Spiro[4.4]nonane, 2-oxa and 7-aza groups, hydrochloride salt C₈H₁₄ClNO₃ 207.66 Enhanced water solubility (HCl salt); pharmaceutical intermediate
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Spiro[3.5]nonane, 7-oxa and 2-aza groups, phenyl and ketone substituents C₁₃H₁₅NO₂ 217.26 Rigid scaffold for drug design (e.g., kinase inhibitors); ketone enables further derivatization
2-Oxo-3-amino-7-thia-1-aza-bicyclo[4.3.0]nonane-9-carboxylic acid Bicyclo[4.3.0]nonane, thia (S), aza (N), amino, and carboxylic acid groups C₉H₁₂N₂O₃S 228.27 Enhanced hydrogen bonding (amino and carboxylic acid); antimicrobial or enzyme inhibitor

Functional Group and Reactivity Analysis

  • Enoyl Group (Target Compound): The prop-2-enoyl group in the target compound is electrophilic, enabling conjugation with nucleophiles (e.g., thiols or amines in biological systems). This contrasts with the ketone in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one, which is less reactive but serves as a hydrogen-bond acceptor .
  • Carboxylic Acid : Present in all compared compounds, this group facilitates salt formation (e.g., hydrochloride in ) and improves aqueous solubility, critical for pharmacokinetics in drug candidates.
  • Heteroatom Positioning: Replacing aza (N) with oxa (O) or thia (S) alters electronic properties.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) exhibit higher water solubility than free bases or acids. The target compound’s free carboxylic acid may require formulation as a salt for enhanced bioavailability.
  • Crystallinity: Spirocyclic compounds like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one often meet pharmacopeial crystallinity standards (〈695〉), ensuring stability and reproducibility in drug manufacturing .

Biological Activity

7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing various research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to the class of spirocyclic compounds, characterized by a spiro junction between two cyclic systems. Its molecular formula is C16H19NO3C_{16}H_{19}NO_3, with a molecular weight of approximately 273.33 g/mol. The structural uniqueness provides a basis for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as a modulator of specific receptors and enzymes. The following sections detail its activities:

1. GPR119 Agonism

A study highlighted the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives, including compounds that act as GPR119 agonists. Among these, certain derivatives demonstrated significant glucose-lowering effects in diabetic rat models, showcasing their potential in managing metabolic disorders such as diabetes mellitus .

2. Chemokine Receptor Modulation

The compound has been associated with the modulation of chemokine receptors CCR3 and CCR5, which are implicated in inflammatory responses and HIV infection. Compounds derived from 7-azaspiro[3.5]nonane structures have shown promise in inhibiting these receptors, suggesting therapeutic applications in HIV/AIDS and inflammatory diseases .

3. Fatty Acid Amide Hydrolase Inhibition

Recent findings indicate that derivatives of 7-azaspiro[3.5]nonane can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This inhibition may lead to enhanced analgesic effects, making these compounds candidates for pain management therapies .

Data Table: Biological Activities and Effects

Activity Effect Model/Study
GPR119 AgonismGlucose-loweringDiabetic rats
CCR3/CCR5 ModulationAnti-inflammatoryIn vitro studies
FAAH InhibitionAnalgesic potentialPreclinical models

Case Study 1: GPR119 Agonist Activity

In a controlled study involving Sprague-Dawley rats, a derivative of 7-prop-2-enoyl-7-azaspiro[3.5]nonane was administered to evaluate its pharmacokinetic profile and glucose-lowering effects. Results showed a significant reduction in blood glucose levels compared to controls, indicating its potential for therapeutic use in diabetes management .

Case Study 2: Chemokine Receptor Inhibition

Another study focused on the anti-inflammatory properties of spirocyclic compounds derived from 7-azaspiro[3.5]nonane. The results demonstrated effective inhibition of CCR3 and CCR5 receptors, suggesting applications in treating conditions related to chronic inflammation and viral infections .

Q & A

Q. Advanced

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to measure clearance rates .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
  • Metabolite profiling : Employ high-resolution LC-QTOF-MS to identify phase I/II metabolites (e.g., glutathione adducts) .

How can researchers address challenges in enantiomeric purity during synthesis?

Q. Advanced

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers .
  • Asymmetric catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization to control stereochemistry .
  • Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational models .

What are the implications of its material science applications in drug delivery?

Advanced
The compound’s rigid spirocyclic structure improves thermal stability (Tₘ > 200°C) and mechanical strength in polymer composites, making it suitable for:

  • Nanoparticle coatings : Enhances drug-loading capacity via hydrogen bonding .
  • Biodegradable scaffolds : Modulates degradation rates in pH-responsive hydrogels .

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